Cas no 114569-10-7 (Benzoic acid, 4,4'-[1,4-phenylenebis[oxy(1-oxo-2,1-ethanediyl)oxy]]bis-, bis[4-(ethoxycarbonyl)phenyl] ester)
114569-10-7 structure
Product Name:Benzoic acid, 4,4'-[1,4-phenylenebis[oxy(1-oxo-2,1-ethanediyl)oxy]]bis-, bis[4-(ethoxycarbonyl)phenyl] ester
Numéro CAS:114569-10-7
Le MF:C42H34O14
Mégawatts:762.710973262787
CID:4455546
Update Time:2025-04-18
Benzoic acid, 4,4'-[1,4-phenylenebis[oxy(1-oxo-2,1-ethanediyl)oxy]]bis-, bis[4-(ethoxycarbonyl)phenyl] ester Propriétés chimiques et physiques
Nom et identifiant
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- Benzoic acid, 4,4'-[1,4-phenylenebis[oxy(1-oxo-2,1-ethanediyl)oxy]]bis-, bis[4-(ethoxycarbonyl)phenyl] ester
- Benzoic acid, 4,4'-[1,4-phenylenebis[oxy(1-oxo-2,1-ethanediyl)oxy]]bis-, bis[4-(ethoxycarbonyl)phenyl] ester (9CI)
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- Piscine à noyau: 1S/C42H34O14/c1-3-49-39(45)27-5-17-35(18-6-27)55-41(47)29-9-13-33(14-10-29)53-37(43)25-51-31-21-23-32(24-22-31)52-26-38(44)54-34-15-11-30(12-16-34)42(48)56-36-19-7-28(8-20-36)40(46)50-4-2/h5-24H,3-4,25-26H2,1-2H3
- La clé Inchi: WWMLOFFXULCHGV-UHFFFAOYSA-N
- Sourire: C1(OCC(OC2=CC=C(C=C2)C(OC2=CC=C(C(OCC)=O)C=C2)=O)=O)=CC=C(OCC(OC2=CC=C(C=C2)C(OC2=CC=C(C(OCC)=O)C=C2)=O)=O)C=C1
Propriétés expérimentales
- Dense: 1.321±0.06 g/cm3(Predicted)
- Point d'ébullition: 874.9±65.0 °C(Predicted)
Benzoic acid, 4,4'-[1,4-phenylenebis[oxy(1-oxo-2,1-ethanediyl)oxy]]bis-, bis[4-(ethoxycarbonyl)phenyl] ester Littérature connexe
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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